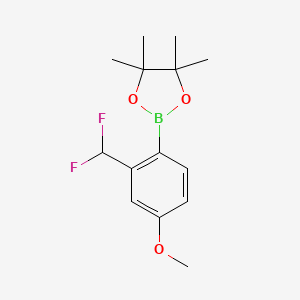

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2604517-15-7) is a boronic ester derivative with the molecular formula C₁₄H₁₉BF₂O₃. Its structure features a dioxaborolane core (a cyclic boronic ester) substituted with a phenyl ring containing a difluoromethyl group at the 2-position and a methoxy group at the 4-position (Fig. 1). The compound is used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science .

Properties

Molecular Formula |

C14H19BF2O3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(18-5)8-10(11)12(16)17/h6-8,12H,1-5H3 |

InChI Key |

AJGWADXQVQPTHF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange Followed by Boronation

A widely used method involves starting from a halogenated difluoromethyl-methoxybenzene derivative. The procedure is as follows:

Step 1: Preparation of Arylmagnesium Intermediate

- A halo-substituted aromatic precursor (e.g., 1-bromo-4-chloro-2,5-difluorobenzene analogs) is dissolved in tetrahydrofuran (THF) and cooled to approximately -10°C.

- A Grignard reagent such as isopropylmagnesium chloride or bromide (1M to 2M in THF) is added dropwise to the cooled solution.

- The mixture is stirred at -10°C for 1 hour, then allowed to warm to 0°C for another hour, ensuring complete formation of the arylmagnesium species.

Step 2: Reaction with Boronate Ester

- The reaction mixture is cooled back to -10°C.

- A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF is added dropwise.

- The mixture is gradually warmed to ambient temperature and stirred to allow the boronation reaction to proceed.

Step 3: Workup and Purification

- The reaction is quenched with aqueous ammonium chloride or sodium hydroxide solution.

- The organic phase is separated and washed, then dried over anhydrous sodium sulfate.

- Concentration under reduced pressure yields crude product.

- Purification is achieved by column chromatography using silica gel with an ethyl acetate/hexane solvent system.

Yields for this method typically range from 62% to 72%, depending on the exact substrate and reaction conditions.

Directed Lithiation and Boronation

An alternative approach uses directed ortho-lithiation:

Step 1: Lithiation

- The aromatic substrate bearing suitable directing groups is dissolved in dry THF under nitrogen atmosphere.

- The solution is cooled to -78°C.

- n-Butyllithium (1.6 M in hexane) is added dropwise to generate the aryllithium intermediate.

- The mixture is stirred at -78°C for 30 minutes.

Step 2: Boronation

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly at -78°C.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (up to 8 hours) to complete the reaction.

Step 3: Quenching and Purification

- Water is added to quench the reaction.

- The mixture is extracted with dichloromethane.

- The organic layer is dried and purified by silica gel chromatography.

This method can achieve yields up to 85%, with high purity and well-characterized products.

Summary Table of Preparation Conditions and Yields

| Method | Starting Material | Metal Reagent | Boron Reagent | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogen-Magnesium Exchange | 1-Bromo-4-chloro-2,5-difluorobenzene | Isopropylmagnesium chloride/bromide | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -10°C to RT | 62–72 | Requires careful temperature control |

| Directed Lithiation | 2,7-Dibromo-9,9-spirobifluorene derivative (analogous) | n-Butyllithium (1.6 M in hexane) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78°C to RT | Up to 85 | Longer reaction time, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the difluoromethyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxaborolane ring can act as a Lewis acid, facilitating various catalytic processes .

Comparison with Similar Compounds

Key Properties :

- Purity : 97% (HPLC)

- Storage : Stable at 4–8°C but hygroscopic, requiring anhydrous handling .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound is structurally distinct from other dioxaborolane derivatives due to the difluoromethyl-methoxy substitution pattern . Below is a comparison with analogs (Table 1):

Key Observations :

- Electronic Effects : The difluoromethyl group in the target compound (CF₂H) is electron-withdrawing, which polarizes the boron center, increasing its electrophilicity compared to the purely electron-donating 4-OMe group in Compound B. This enhances reactivity in cross-coupling reactions .

Physical and Spectroscopic Properties

- The target compound’s physical state is unspecified but stored at 4–8°C, suggesting lower thermal stability .

- NMR Data: Target Compound: No data provided. Compound B: ¹H NMR (CD₃CN): δ 7.79 (d, J = 8.6 Hz, 2H, aryl), 6.93 (d, J = 8.8 Hz, 2H, aryl), 3.84 (s, 3H, OCH₃), 1.34 (s, 12H, CH₃) . Compound C: ¹H NMR (CDCl₃): δ 6.56 (s, 1H, aryl), 3.91 (s, 6H, OCH₃), 1.45 (s, 12H, CH₃) .

Biological Activity

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H19BF2O3

- Molecular Weight : 284.11 g/mol

- IUPAC Name : this compound

- CAS Number : 1443377-56-7

The presence of the difluoromethyl and methoxy groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities. Key findings include:

Anticancer Activity

Studies have shown that compounds similar to this compound can modulate the activity of enzymes involved in cancer progression. For instance:

- Indoleamine 2,3-dioxygenase (IDO) : This compound has been identified as a modulator of IDO, an enzyme implicated in tumor immune evasion. Inhibition of IDO can enhance antitumor immunity and has been linked to improved outcomes in cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Interaction with Biological Molecules : The dioxaborolane framework allows for specific interactions with biomolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Case Studies

- In Vitro Studies : A study evaluating the anticancer efficacy of related dioxaborolane compounds showed significant cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways .

- Animal Models : In vivo studies demonstrated that administration of these compounds led to reduced tumor growth in xenograft models. The observed effects were attributed to enhanced immune response and direct cytotoxicity towards tumor cells .

Comparative Analysis

To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes their characteristics:

| Compound Name | Molecular Formula | Anticancer Activity | IDO Modulation |

|---|---|---|---|

| Compound A | C14H19BF2O3 | Yes | Yes |

| Compound B | C13H17BF2O3 | Moderate | No |

| Compound C | C20H25BO4 | Yes | Yes |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(2-(difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what are their advantages?

A1. The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general procedure involves reacting 1-bromo-2-(difluoromethyl)-4-methoxybenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C for 12–24 hours . Alternative methods use cobalt-based metal-organic frameworks (UiO-Co) for chemoselective borylation of aryl halides, achieving yields up to 83% under mild conditions . Advantages include scalability (>1 mmol), compatibility with sensitive functional groups (e.g., methoxy and difluoromethyl), and high purity (>95%) after silica gel chromatography .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

A2. Characterization relies on multinuclear NMR spectroscopy:

- ¹H NMR : Peaks for aromatic protons (δ 7.7–6.8 ppm), methoxy (δ ~3.8 ppm), and tetramethyl groups (δ ~1.3 ppm) .

- ¹³C NMR : Signals for quaternary carbons (e.g., boron-bound aromatic carbons at δ 135–140 ppm) .

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the dioxaborolane ring .

Purity is assessed via HPLC (retention time consistency) and mass spectrometry (HRMS: [M+H]⁺ calculated for C₁₅H₂₁BF₂O₃: 302.15) .

Q. Q3. What are the primary applications of this compound in organic synthesis?

A3. It serves as a versatile boronic ester in Suzuki-Miyaura cross-couplings to form biaryl structures, critical for pharmaceuticals and π-conjugated materials. For example, coupling with 4-iodoanisole under Pd catalysis yields 4-methoxybiphenyl derivatives in >80% efficiency . The difluoromethyl group enhances metabolic stability in drug candidates, while the methoxy substituent directs regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. Q4. How do electronic effects of the difluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

A4. The electron-withdrawing difluoromethyl group (-CF₂H) reduces electron density at the boron-bound carbon, accelerating transmetalation in Suzuki reactions. Conversely, the methoxy group (-OMe) donates electrons via resonance, stabilizing intermediates and reducing side reactions (e.g., protodeboronation). This interplay enables chemoselective couplings with aryl halides bearing competing substituents (e.g., Cl, NO₂) . Table 1 summarizes substituent effects:

| Substituent | Electronic Effect | Impact on Reaction Rate |

|---|---|---|

| -CF₂H | Withdrawing | Increases |

| -OMe | Donating | Stabilizes intermediates |

| -Cl | Withdrawing | Moderate acceleration |

Q. Q5. What strategies optimize reaction yields when using this compound in challenging coupling reactions (e.g., sterically hindered substrates)?

A5. Key strategies include:

- Additives : Silver carbonate (Ag₂CO₃) scavenges halides, preventing catalyst poisoning .

- Solvent Optimization : Mixed solvents (e.g., THF/H₂O) improve solubility of polar intermediates.

- Microwave Irradiation : Reduces reaction time (e.g., from 24 h to 2 h) for sterically hindered partners .

For example, coupling with 2,6-dimethylphenylboronic ester under microwave conditions achieved 75% yield vs. 50% under conventional heating .

Q. Q6. How does this compound perform in mechanistically distinct reactions, such as C–H borylation or radical cross-couplings?

A6. The dioxaborolane moiety acts as a directing group in C–H borylation. For example, iridium-catalyzed reactions with B₂pin₂ selectively functionalize meta-C–H bonds of arenes, enabled by the steric bulk of tetramethyl groups . In electrochemically driven radical couplings, the compound participates in single-electron transfer (SET) processes, forming carbon-centered radicals that react with alkyl halides. Yields vary (50–85%) depending on the radical stabilizer (e.g., TEMPO) .

Q. Q7. What are the challenges in handling this compound, and how can they be mitigated?

A7. Challenges include:

- Hydrolysis Sensitivity : The boronic ester hydrolyzes in protic solvents. Store under inert gas (N₂/Ar) at 2–8°C .

- Low Solubility : Dissolve in anhydrous THF or DMSO (10 mM stock solutions) for reproducible reactivity .

- Byproduct Formation : Trace protodeboronation occurs in acidic conditions. Use buffered systems (pH 7–8) with NaHCO₃ .

Q. Q8. How do structural analogs (e.g., chlorine or fluorine variants) compare in biological or materials applications?

A8. Structural analogs exhibit distinct properties:

- Chlorine-substituted analogs : Higher lipophilicity (logP +0.5) improves blood-brain barrier penetration in CNS drug candidates .

- Fluorine-substituted analogs : Enhanced thermal stability (T₀₅₀ > 250°C) in OLED materials due to strong C–F bonds .

Table 2 compares analogs:

| Analog Substituent | Application | Key Advantage |

|---|---|---|

| -Cl | Anticancer agents | Increased cytotoxicity |

| -F | Organic electronics | High electron mobility |

| -CF₃ | Agrochemistry | Resistance to oxidation |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.